An In-depth Technical Guide to Tapinarof-d5: Chemical Structure, Properties, and Experimental Analysis
An In-depth Technical Guide to Tapinarof-d5: Chemical Structure, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tapinarof-d5, a deuterated stable isotope of Tapinarof. The document details its chemical structure, physicochemical properties, and the underlying mechanism of action of its parent compound. Furthermore, it outlines key experimental protocols relevant to its application in research and development, including bioanalytical quantification and mechanistic assays.
Chemical Identity and Physicochemical Properties
Tapinarof-d5 is the deuterium-labeled form of Tapinarof (also known as benvitimod), a first-in-class, non-steroidal topical therapeutic aryl hydrocarbon receptor (AhR) modulating agent.[1] The incorporation of five deuterium (B1214612) atoms provides a stable isotopic signature, making it an ideal internal standard for quantitative bioanalytical studies, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision in pharmacokinetic and metabolism studies.[2]
Chemical Structure
IUPAC Name: 5-[(E)-2-phenylethenyl]-2-propan-2-ylbenzene-1,3-diol-d5
Synonyms: Benvitimod D5, (E)-2-isopropyl-5-styryl-2,3,4,5,6-d5-benzene-1,3-diol
Physicochemical Data
The following tables summarize the key chemical and physical properties of Tapinarof-d5 and its unlabeled parent compound, Tapinarof. Data for the deuterated form is limited, but it is expected to have nearly identical physicochemical properties to Tapinarof, with the exception of its molecular weight.
Table 1: Chemical Identifiers for Tapinarof-d5
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₃D₅O₂ | [3] |
| Molecular Weight | 259.35 g/mol | [3] |
| CAS Number | 2748997-80-8 |
Table 2: Physicochemical Properties of Tapinarof (Unlabeled)
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₈O₂ | [] |
| Molecular Weight | 254.32 g/mol | [][5] |
| CAS Number | 79338-84-4 | [] |
| Melting Point | 140 - 142 °C | [1][6] |
| pKa (Predicted) | 9.86 ± 0.15 | [1] |
| XLogP3 (Computed) | 4.6 | [5] |
| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly) | [1] |
Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Agonism
Tapinarof functions as a potent agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-dependent transcription factor that plays a crucial role in regulating immune responses and skin homeostasis.[1][] The activation of AhR by Tapinarof initiates a signaling cascade that results in the amelioration of inflammatory skin conditions like psoriasis.
The key downstream effects of Tapinarof-mediated AhR activation include:
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Modulation of Inflammatory Cytokines: It leads to the downregulation of pro-inflammatory Th17 cytokines, such as IL-17A and IL-17F, which are pivotal in the pathogenesis of psoriasis.[1]
-
Enhancement of Skin Barrier Function: It promotes the expression of essential skin barrier proteins, including filaggrin and loricrin, helping to restore epidermal integrity.[]
-
Reduction of Oxidative Stress: It activates the Nrf2 pathway, a key regulator of the antioxidant response, which helps to mitigate oxidative stress in the skin.
The signaling pathway is depicted in the diagram below.
Experimental Protocols and Methodologies
Tapinarof-d5 is primarily used as an internal standard in bioanalytical methods. The following sections detail representative protocols for its quantification and for assessing the biological activity of its parent compound.
Bioanalytical Quantification of Tapinarof in Human Plasma by LC-MS/MS
This method is adapted from a validated assay for the quantification of Tapinarof (benvitimod) in human plasma, for which Tapinarof-d5 serves as an ideal internal standard.[2]
Objective: To accurately quantify the concentration of Tapinarof in human plasma samples.
Methodology:
-
Sample Preparation:
-
To a 100 µL aliquot of human plasma, add a known concentration of Tapinarof-d5 as the internal standard (I.S.).
-
Alkalify the sample with disodium (B8443419) tetraborate.
-
Perform liquid-liquid extraction by adding methyl tert-butyl ether, vortexing, and centrifuging.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 reverse-phase column (e.g., Ultra C18, 150mm x 2.1mm, 5.0µm).
-
Mobile Phase: Acetonitrile/Water (76.65:23.35, v/v) containing 0.2 mmol/L ammonium (B1175870) formate.
-
Flow Rate: 300 µL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Tapinarof Transition: m/z 253.1 → 211.0
-
Tapinarof-d5 (I.S.) Transition: m/z 258.1 → 216.0 (projected)
-
-
-
Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of Tapinarof to Tapinarof-d5 against known concentrations of Tapinarof.
-
The concentration of Tapinarof in unknown samples is determined by interpolating their peak area ratios from the calibration curve. The Lower Limit of Quantification (LLOQ) for this method is reported as 0.1 ng/mL.[2]
-
Aryl Hydrocarbon Receptor (AhR) Competitive Binding Assay
This protocol is a representative methodology based on established radioligand binding assays to determine the binding affinity of a test compound (e.g., Tapinarof) to the AhR.[7][8]
Objective: To determine the relative binding affinity (e.g., IC₅₀) of Tapinarof for the Aryl Hydrocarbon Receptor.
Methodology:
-
Reagent Preparation:
-
Prepare hepatic cytosol from a suitable animal model (e.g., rat) to serve as the source of AhR protein.
-
Prepare a solution of a high-affinity radioligand, such as [³H]TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin).
-
Prepare serial dilutions of the competitor ligand (unlabeled Tapinarof) and a non-specific binding control (e.g., TCDF).
-
-
Incubation:
-
In triplicate, incubate the hepatic cytosol (e.g., 2 mg protein/mL) with a fixed, saturating concentration of [³H]TCDD (e.g., 2 nM).[8]
-
For the competition curve, add increasing concentrations of unlabeled Tapinarof to the incubations.
-
Include control tubes with [³H]TCDD only (for total binding) and tubes with [³H]TCDD plus a 100-fold molar excess of a non-radiolabeled competitor like TCDF (for non-specific binding).[8]
-
Incubate all samples for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 20 °C).[8]
-
-
Separation of Bound and Free Ligand:
-
Use a method to separate receptor-bound radioligand from free radioligand. The hydroxyapatite (B223615) (HAP) assay is a common method.[8][9]
-
Add the HAP slurry to the incubation tubes, wash to remove unbound ligand, and centrifuge to pellet the HAP with the bound receptor-ligand complex.
-
-
Detection and Analysis:
-
Measure the radioactivity of the pellets using a liquid scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (Tapinarof) concentration.
-
Determine the IC₅₀ value (the concentration of Tapinarof that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Summary and Applications
Tapinarof-d5 is an indispensable tool for the robust clinical and preclinical development of Tapinarof. Its primary application is as an internal standard to enable precise and accurate quantification in complex biological matrices. The study of Tapinarof's potent and targeted mechanism as an AhR agonist continues to validate this pathway as a promising therapeutic target for a range of inflammatory skin diseases. The methodologies described herein provide a foundational framework for researchers engaged in the analysis and characterization of this novel therapeutic agent.
References
- 1. Tapinarof | 79338-84-4 [chemicalbook.com]
- 2. Tapinarof D5 | CAS No: 2748997-80-8 [aquigenbio.com]
- 3. clearsynth.com [clearsynth.com]
- 5. Tapinarof | C17H18O2 | CID 6439522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tapinarof [chembk.com]
- 7. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Persistent Binding of Ligands to the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural and Functional Characterization of the Aryl Hydrocarbon Receptor Ligand Binding Domain by Homology Modeling and Mutational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
